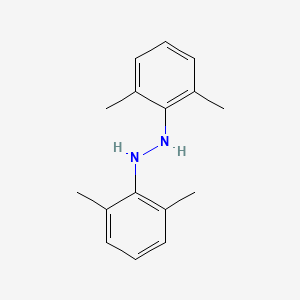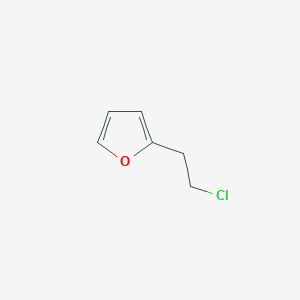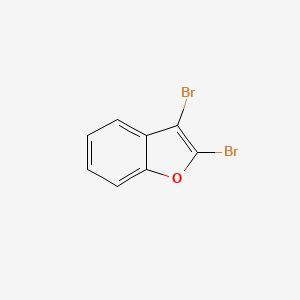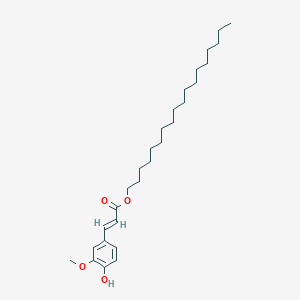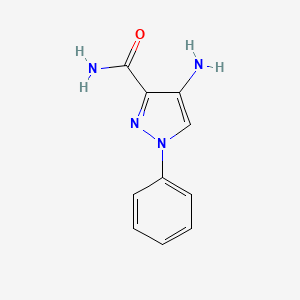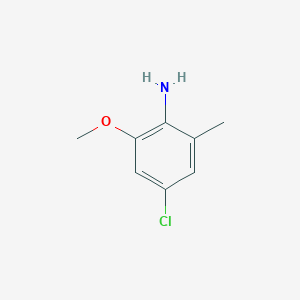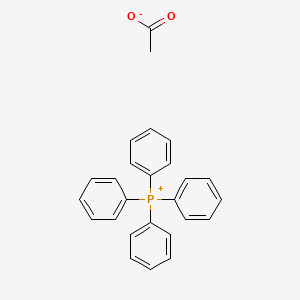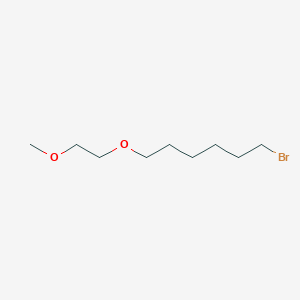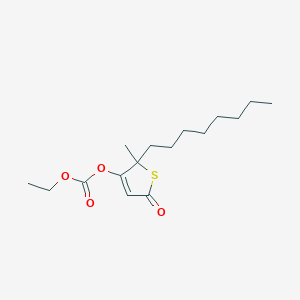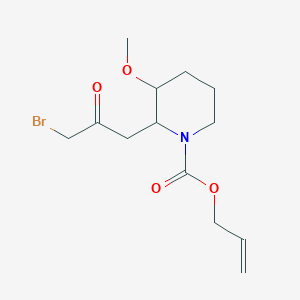
2-(3-Bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylic acid 2-propenyl ester
Overview
Description
2-(3-Bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylic acid 2-propenyl ester (2-BrO-3-Me-1-PPCA-2-PE) is a chemical compound that is used in a variety of scientific research applications. It is a derivative of piperidinecarboxylic acid, and is composed of a bromo-oxide group and a methoxy group. 2-BrO-3-Me-1-PPCA-2-PE has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Chemical Toxicants and Food Safety
Research has highlighted the significance of understanding chemical toxicants, such as 3-MCPD esters, which are found in many food categories and have potential nephrotoxicity and testicular toxicity. These esters have been a food safety concern, underlining the importance of analytical methods, exposure biomarkers, and strategies to mitigate their presence in human foods (Gao et al., 2019).
Biotechnological Applications
Lactic acid's role as a feedstock for green chemistry illustrates the potential of using organic acids in synthesizing biodegradable polymers and other chemicals. This underscores the importance of biotechnological routes in producing valuable chemicals from biomass, suggesting avenues for the application of complex organic compounds in sustainable manufacturing processes (Gao et al., 2011).
Anticancer Research
The study of cinnamic acid derivatives has revealed their potential as anticancer agents. The chemical reactivity of cinnamic acids opens up numerous possibilities for the synthesis of medicinal compounds, including esters and amides, highlighting the broad potential of organic compounds in medicinal chemistry (De et al., 2011).
Analytical Chemistry
Advancements in the analytical approaches for MCPD esters and glycidyl esters in food and biological samples underline the critical role of precise analytical methods in assessing the safety and quality of food products. This highlights the relevance of chemical analysis in monitoring and improving food safety standards (Crews et al., 2013).
Environmental Contaminants
The presence of Phthalic Acid Esters (PAEs) in the environment, and their potential biosynthesis by algae, bacteria, and fungi, raises important questions about the impact of synthetic and naturally occurring esters on ecosystems and human health. Research in this area is crucial for understanding the ecological roles of these compounds and managing their effects on environmental health (Huang et al., 2021).
properties
IUPAC Name |
prop-2-enyl 2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQYKHJYLJONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



